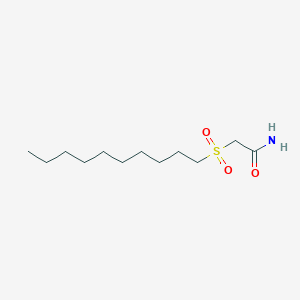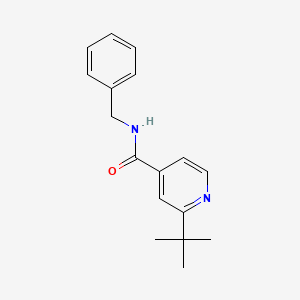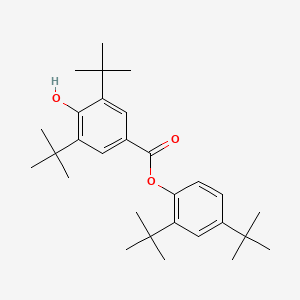
2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate
Vue d'ensemble
Description
2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate, also known as UV 120, is an organic compound with the molecular formula C29H42O3 . It is a white crystalline powder .
Molecular Structure Analysis
The molecular structure of this compound consists of 29 carbon atoms, 42 hydrogen atoms, and 3 oxygen atoms . The specific arrangement of these atoms forms the unique structure of the compound.Physical And Chemical Properties Analysis
UV 120 has a melting point of 195-197°C and a predicted boiling point of 521.3±50.0 °C . Its density is predicted to be 1.001±0.06 g/cm3 . It is soluble in ethanol and acetone, but almost insoluble in water .Applications De Recherche Scientifique
Synthesis Methods
Research has explored various methods of synthesizing compounds related to 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate. Lai Yi (2003) described a process to synthesize 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a closely related compound, achieving a 63.7% yield through a series of chemical treatments involving bromine and acetic acid (Lai Yi, 2003). Another approach by Kindra and Evans (2014) used bismuth-based C-H bond activation and CO2 insertion chemistry to synthesize this acid under mild conditions (Kindra & Evans, 2014).
Chemical Properties and Reactions
The chemical behavior and reactions of derivatives have been extensively studied. For instance, Pozdnyakov et al. (2015) investigated the photochemistry of N-substituted salicylic acid amides, which include derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid. They focused on photolysis processes and the formation of phenoxyl radicals (Pozdnyakov et al., 2015). Poddel’sky et al. (2008) reported on the synthesis of a hexacoordinate triphenylantimony(V) complex with a related ligand, detailing its NMR and X-ray study (Poddel’sky et al., 2008).
Applications in Polymer Synthesis
This compound and its derivatives have applications in polymer synthesis. Stevenson and Mulvaney (1972) synthesized aromatic polyesters using 3,5-di-tert-butyl-4-hydroxybenzoic acid, leading to high-melting but largely insoluble polymers (Stevenson & Mulvaney, 1972). Similarly, Shakir, Ariffin, and Abdulla (2014) synthesized novel compounds with antioxidant properties by reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid (Shakir, Ariffin, & Abdulla, 2014).
Antioxidant Properties and Applications
The antioxidant properties of these compounds have been a focus of several studies. Manteghi, Ahmadi, and Arabi (2016) synthesized monomeric antioxidants from esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid, which showed effective antioxidant behavior in both blending and radical grafting processes (Manteghi, Ahmadi, & Arabi, 2016).
Electrochemical Studies
Research by Khubaeva and Zakaeva (2012) focused on the electrochemical properties of sterically hindered phenol derivatives, including those related to this compound. They studied the electrochemical reduction and oxidation of these compounds, providing insights into their stability and reactivity (Khubaeva & Zakaeva, 2012).
Mécanisme D'action
Target of Action
It is known to be used as a stabilizer in pigmented polymers .
Mode of Action
The compound acts as a stabilizer, particularly useful for pigmented polymers, especially where the pigment itself promotes polymer degradation .
Biochemical Pathways
It is known to inhibit the aging, oxidation, and decomposition reactions caused by oxygen and heat .
Result of Action
The compound’s action results in the stabilization of polymers, particularly pigmented ones . It effectively delays the aging process of materials, improves their heat resistance, weather resistance, and mechanical properties, and extends the service life of the products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it can reduce the yellowing, brittleness, and aging of plastic products under high temperatures or sunlight exposure .
Analyse Biochimique
Biochemical Properties
2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the stabilization of polymers. It interacts with various enzymes and proteins that are involved in the degradation of polymers. The compound acts as an antioxidant, preventing the oxidative degradation of polymers by scavenging free radicals . This interaction helps in maintaining the integrity and longevity of the polymer materials.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by protecting cellular components from oxidative damage. This compound has been shown to affect cell signaling pathways by modulating the activity of enzymes involved in oxidative stress responses . Additionally, it impacts gene expression by regulating the expression of genes involved in antioxidant defense mechanisms, thereby enhancing cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to free radicals, neutralizing them and preventing oxidative damage to biomolecules . This compound also inhibits the activity of enzymes that promote oxidative stress, thereby reducing the overall oxidative burden on cells. Furthermore, it can activate certain transcription factors that upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable and does not degrade quickly under standard laboratory conditions . Long-term studies have shown that it maintains its antioxidant properties over extended periods, providing continuous protection against oxidative damage. Its effectiveness may decrease over time if exposed to extreme conditions such as high temperatures or strong oxidizing agents.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively protects against oxidative damage without causing any adverse effects . At higher doses, it may exhibit toxic effects, including reduced fertility and decreased fetal weight in animal studies . These findings highlight the importance of determining the optimal dosage to maximize its protective effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound is metabolized into various byproducts, which are then excreted from the body. Its metabolism can affect metabolic flux and the levels of certain metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to areas where it is needed most, such as regions experiencing high oxidative stress. The compound’s distribution is crucial for its effectiveness in protecting cellular components from oxidative damage.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects . The compound may also undergo post-translational modifications that direct it to specific compartments or organelles, enhancing its ability to protect against oxidative damage in targeted areas.
Propriétés
IUPAC Name |
(2,4-ditert-butylphenyl) 3,5-ditert-butyl-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O3/c1-26(2,3)19-13-14-23(20(17-19)27(4,5)6)32-25(31)18-15-21(28(7,8)9)24(30)22(16-18)29(10,11)12/h13-17,30H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYSXRBJOSZLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063364 | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
4221-80-1 | |
| Record name | 2,4-Di-tert-butylphenyl 3′,5′-di-tert-butyl-4′-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4221-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Ditert-butyl-4-hydroxy-(2,4-ditert-butylphenyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004221801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABUTYL PHENYL HYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2AC510TZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




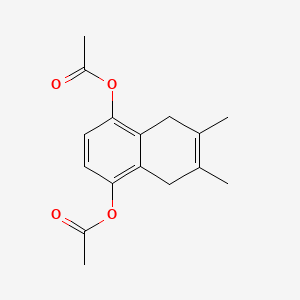
![Acetic acid [2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-7-yl] ester](/img/structure/B1214023.png)
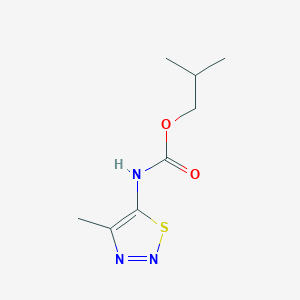


![N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-furancarboxamide](/img/structure/B1214030.png)
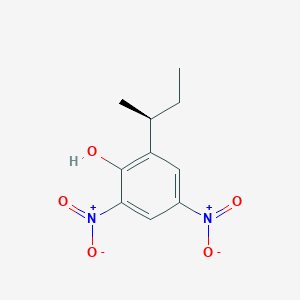
![(2S,3R,4S,4aR,11bR)-2,3,4-trihydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1214033.png)
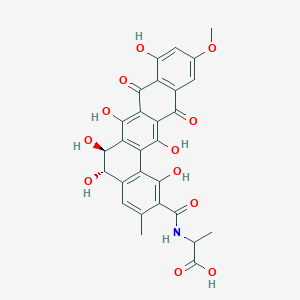
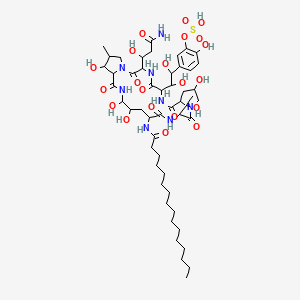
![[Hydroxy-[(2r)-2-hydroxy-3-octadecoxy-propoxy]phosphoryl]formic acid](/img/structure/B1214036.png)
